Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Description
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a critical intermediate in the synthesis of ticagrelor, a potent antiplatelet drug used to prevent thrombotic events . Structurally, it features a cyclopenta[d][1,3]dioxolane core with an ethyl ester group and an oxalate counterion. The compound’s stereochemistry (3aR,4S,6R,6aS) is essential for its role in forming the active pharmaceutical ingredient (API) via nucleophilic substitution and cyclization reactions . Its molecular formula is C₁₂H₂₁NO₅·C₂H₂O₄ (molecular weight: 349.33), and it is typically isolated as a crystalline salt to enhance stability and handling .
Properties
IUPAC Name |
ethyl 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.C2H2O4/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10;3-1(4)2(5)6/h7-8,10-11H,4-6,13H2,1-3H3;(H,3,4)(H,5,6)/t7-,8+,10+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUUHMGQFFBUMG-GGTINJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CC(C2C1OC(O2)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@H]1C[C@H]([C@H]2[C@@H]1OC(O2)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Ticagrelor Intermediate and Oxalic Acid
The most direct and documented preparation involves the reaction of a key intermediate compound (referred to as Compound V) with oxalic acid in ethanol, followed by purification steps to isolate the oxalate salt.
Procedure Summary :
This method emphasizes a high-yield (98%) and efficient crystallization process that avoids extensive chromatographic purification, making it suitable for scale-up.
Preparation of Key Intermediate (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol
The preparation of the oxalate salt depends on the availability of the amino-substituted cyclopenta[d]dioxol intermediate. Improved industrial processes for this intermediate have been developed to enhance yield, purity, and reduce hazardous reagents.
Key features of the improved process :
Starting from (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol, the process involves:
Catalytic reactions using sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran to form intermediate compounds.
Oxidation steps with osmium tetroxide and N-methylmorpholine-N-oxide, though improved methods seek to minimize or avoid osmium tetroxide due to cost and toxicity.
Protection and deprotection steps using 2,2-dimethoxypropane and acid catalysts to form the dioxol ring structure.
Avoidance of extensive column chromatography by using crystallization and extraction techniques to purify intermediates.
The final amino alcohol intermediate is obtained with chemical and enantiomeric purity greater than 99%, suitable for further synthesis of the oxalate salt.
Industrial Considerations and Process Improvements
Earlier methods involved hazardous reagents (e.g., osmium tetroxide) and extensive chromatographic purification, which are impractical for large-scale production.
The improved processes reduce reagent quantities, reaction times, and waste generation, making the synthesis commercially viable.
The use of ethanol and acetone as solvents in the salt formation step balances solubility and crystallization efficiency.
The oxalate salt formation is conducted under controlled stoichiometry (1.1 equivalents of oxalic acid) to ensure complete salt formation without excess acid contamination.
Comparative Data Table: Key Parameters in Preparation
Summary of Research Findings
The preparation of Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)acetate oxalate is well-established through salt formation between the amino intermediate and oxalic acid in ethanol, followed by acetone crystallization.
The process achieves high yield (98%) and purity, essential for pharmaceutical applications in Ticagrelor synthesis and impurity profiling.
Advances in the synthesis of the amino-substituted cyclopenta[d]dioxol intermediate have improved commercial viability by reducing hazardous reagents, minimizing chromatography, and increasing purity and yield.
The described methods align with regulatory expectations for impurity control and quality standards in drug manufacturing.
Chemical Reactions Analysis
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate undergoes various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions to form new functional groups or alter existing ones.
Reduction: : Reduction reactions can modify the compound, often increasing its reactivity.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Various catalysts may be employed depending on the specific reaction requirements.
Major Products
Scientific Research Applications
Pharmaceutical Impurity Profiling
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate serves as a critical reference standard in the impurity profiling of Ticagrelor, an antiplatelet medication. This compound is utilized to monitor and control impurity levels during the commercial production of Ticagrelor and its formulations. Regulatory bodies such as the FDA have established guidelines that necessitate the identification and quantification of impurities to ensure drug safety and efficacy .
The compound is crucial in the process of filing Abbreviated New Drug Applications (ANDAs) with the FDA. It assists in demonstrating compliance with regulatory standards for drug formulations by providing a benchmark for impurity levels that must be adhered to during production . Furthermore, it plays a role in toxicity studies related to drug formulations, ensuring that safety assessments meet the required pharmacological standards.
Research and Development
In research settings, this compound is often employed as a working standard for analytical methods such as High Performance Liquid Chromatography (HPLC). This usage is essential for validating analytical procedures aimed at detecting impurities in drug substances .
Case Study 1: Ticagrelor Impurity Analysis
A study conducted by Anax Laboratories highlighted the importance of this compound in the impurity analysis of Ticagrelor. The research demonstrated how this compound was utilized to establish acceptable limits for impurities according to ICH guidelines. The findings emphasized that using this standard improved the accuracy of impurity quantification during routine quality control processes .
Case Study 2: Toxicology Assessments
In another significant application within pharmaceutical development, this compound was used in toxicity studies for Ticagrelor formulations. These studies aimed to evaluate potential adverse effects related to impurities present in drug products. Utilizing this compound allowed researchers to better understand the safety profile of Ticagrelor and ensure compliance with regulatory requirements .
Mechanism of Action
The exact mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Understanding these pathways is crucial for its application in drug development and other fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[d][1,3]dioxolane derivatives, which are structurally related but differ in functional groups, counterions, and pharmacological roles. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Differences
The oxalate counterion (vs. dihydroxysuccinate or hydrochloride) influences crystallization efficiency and purity during synthesis .
Synthesis Efficiency: The ethyl ester-oxalate variant achieves a 65% overall yield in ticagrelor synthesis, outperforming the ethanol-dihydroxysuccinate analogue (55%) . The smaller oxalate salt (CAS 1402150-30-4) offers reduced molecular weight but is less utilized industrially due to lower stability .
Structural Analogues: Compounds like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate (CAS 155899-66-4) highlight the impact of counterions on patentability and process scalability .
Table 2: Commercial and Pharmacological Comparison
Research Findings and Industrial Relevance
- Patent Landscape : Improved processes for the target compound emphasize cost-effective steps, mild reaction conditions, and scalability, as seen in patents EP 4,374,877 A2 and WO 2011/126517 .
- Safety Profiles : The oxalate salt exhibits favorable handling properties compared to hydrochloride variants, with lower toxicity (H302, H315, H319 hazards) .
- Market Trends : Ethyl 2-... oxalate dominates industrial use due to its balance of yield, stability, and compatibility with downstream steps in ticagrelor production .
Biological Activity
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a compound with significant biological relevance, particularly in the context of its application as an impurity standard in the pharmaceutical industry. This compound is closely related to Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack.
- CAS Numbers :
- Oxalate: 1402149-98-7
- Base: 1265919-24-1
- Molecular Formula : C14H23NO9
- Molecular Weight : 259.3 g/mol
The biological activity of this compound is primarily linked to its role as an impurity in Ticagrelor formulations. Its structural similarity to Ticagrelor suggests that it may share some pharmacological properties or metabolic pathways.
Table 1: Comparison of Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) and Ticagrelor
| Property | Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) | Ticagrelor |
|---|---|---|
| CAS Number | 1402149-98-7 | 274693-27-5 |
| Molecular Formula | C14H23NO9 | C19H21N3O4S |
| Antiplatelet Activity | Related (impurity monitoring) | Primary therapeutic agent |
| Use in Pharmaceutical Industry | Impurity standard | Antiplatelet therapy |
Biological Studies and Findings
- Impurity Monitoring : Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) is utilized in monitoring impurity levels in Ticagrelor formulations. The presence of this compound can affect the efficacy and safety profile of the medication. Regulatory agencies require strict adherence to impurity limits to ensure patient safety .
- Toxicological Studies : Research indicates that impurities like Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) must undergo rigorous toxicological assessments. These studies help determine acceptable exposure levels and potential adverse effects on patients .
-
Case Studies : In clinical settings where Ticagrelor is administered, monitoring for impurities such as Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) has been crucial. For instance:
- A study highlighted the importance of identifying and quantifying impurities during the production process to ensure that they remain within acceptable limits as per FDA guidelines .
- Another case study focused on how variations in impurity profiles could influence patient outcomes and drug efficacy.
Q & A
Q. What are the key synthetic pathways for preparing Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the cyclopenta[d][1,3]dioxolane core via stereoselective cyclization of a sugar-derived precursor (e.g., using (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol as a starting material) .
- Step 2 : Etherification at the 4-hydroxy position with ethyl 2-chloroacetate under basic conditions (e.g., NaH/DMF) to form the ethyl acetate derivative .
- Step 3 : Salt formation with oxalic acid in a polar solvent (e.g., ethanol/water) to improve crystallinity and stability .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol .
Q. How is the stereochemical configuration of the cyclopenta[d][1,3]dioxolane core confirmed?
- Methodological Answer :
- X-ray crystallography provides absolute stereochemical confirmation. For example, related cyclopenta-dioxolane derivatives have been resolved using single-crystal X-ray diffraction (e.g., Acta Crystallographica reports for analogous structures) .
- NMR analysis : Coupling constants (e.g., -values for axial/equatorial protons) and NOESY correlations validate the 3aR,4S,6R,6aS configuration .
Q. What stability considerations are critical for storing this oxalate salt?
- Methodological Answer :
- Storage : Under inert atmosphere (N) at 2–8°C to prevent hydrolysis of the dioxolane ring or oxalate dissociation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts .
Advanced Research Questions
Q. How does the oxalate counterion influence the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Solubility profiling : Compare solubility of the free base vs. oxalate salt in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy .
- Pharmacokinetic studies : Administer both forms in rodent models and measure plasma concentrations via LC-MS/MS. The oxalate salt often enhances aqueous solubility, improving oral bioavailability .
Q. What strategies resolve contradictions in stereochemical outcomes during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize epimerization. For example, lower temperatures (<0°C) in the etherification step reduce racemization .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy to monitor stereochemical integrity in real-time during large-scale reactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Simulate transition states (e.g., using Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity of the dioxolane ring opening. Compare with experimental LC-MS data for validation .
- MD simulations : Analyze solvent effects on reaction pathways (e.g., DMF vs. THF) to guide solvent selection .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a HILIC column (e.g., Waters Acquity BEH Amide) with a QDa detector to separate polar degradation products (e.g., oxalic acid, cyclopenta-diol derivatives) .
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify impurity profiles .
Key Research Findings
- Stereochemical Stability : The 3aR,4S,6R,6aS configuration remains intact under acidic conditions but may epimerize in basic media (pH > 9) .
- Biological Relevance : The compound’s ethyl ester moiety enhances cell membrane permeability in vitro compared to carboxylate analogs, as shown in Caco-2 cell assays .
- Degradation Pathway : Primary degradation products include cyclopenta-diol (via acid-catalyzed dioxolane ring opening) and ethyl glycolate (ester hydrolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
